

GW280264X: A Potent Dual Inhibitor of ADAM10 and ADAM17

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Compound of Interest

Compound Name: GW280264X

Cat. No.: B15577662

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GW280264X is a potent, cell-permeable hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17, also known as Tumor Necrosis Factor- α Converting Enzyme (TACE).^{[1][2]} These zinc-dependent metalloproteinases, often referred to as "sheddases," play a critical role in the ectodomain shedding of a wide variety of cell surface proteins, thereby regulating numerous physiological and pathological processes. By inhibiting ADAM10 and ADAM17, **GW280264X** serves as a valuable chemical tool for investigating the biological functions of these enzymes and as a potential therapeutic agent in diseases characterized by aberrant shedding activity, such as inflammation, cancer, and neurodegenerative disorders. This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental applications of **GW280264X**.

Chemical Structure and Properties

GW280264X is a synthetic small molecule with a complex chemical structure designed for potent and specific inhibition of its target metalloproteinases.

Table 1: Chemical Properties of **GW280264X**

Property	Value	Reference
IUPAC Name	Phenylmethyl N-[(5S)-5-[[[(2R,3S)-3-(formylhydroxyamino)-2-(2-methylpropyl)-1-oxohexyl]amino]-6-oxo-6-(2-thiazolylamino)hexyl]carbamate	[1]
Molecular Formula	C28H41N5O6S	[1][3][4]
Molecular Weight	575.73 g/mol	[1][4]
CAS Number	866924-39-2	[1][3][4]
SMILES	CCC--INVALID-LINK----INVALID-LINK--=O)CCCCNC(OCC2=CC=CC=C2)=O)=O">C@HCC(C)C	[1]
InChI Key	SKJLITFHSZNMZMQ-SGNDLWITSA-N	[1]
Appearance	Crystalline solid	[3]
Purity	≥98% (by HPLC)	[1]
Solubility	Soluble in DMSO (up to 100 mM)	[1][5]
Storage	Store at -20°C	[1][5]

Mechanism of Action and Biological Activity

The primary mechanism of action of **GW280264X** is the potent and competitive inhibition of the enzymatic activity of ADAM10 and ADAM17.[1][2] The hydroxamate group within the structure of **GW280264X** chelates the zinc ion essential for the catalytic activity of these metalloproteinases, thereby blocking their ability to cleave substrate proteins.[6]

ADAM10 and ADAM17 are responsible for the ectodomain shedding of a plethora of transmembrane proteins, including cytokines, growth factors, receptors, and adhesion molecules.[6] By inhibiting this shedding process, **GW280264X** can modulate various signaling pathways and cellular functions.

Table 2: In Vitro Inhibitory Activity of **GW280264X**

Target	IC50	Cell Line/System	Reference
ADAM17 (TACE)	8.0 nM	In vitro enzymatic assay	[1][2][4]
ADAM10	11.5 nM	In vitro enzymatic assay	[1][2][4]
CX3CL1 Shedding	1 μ M	COS-7 and ECV-304 cells	[1]

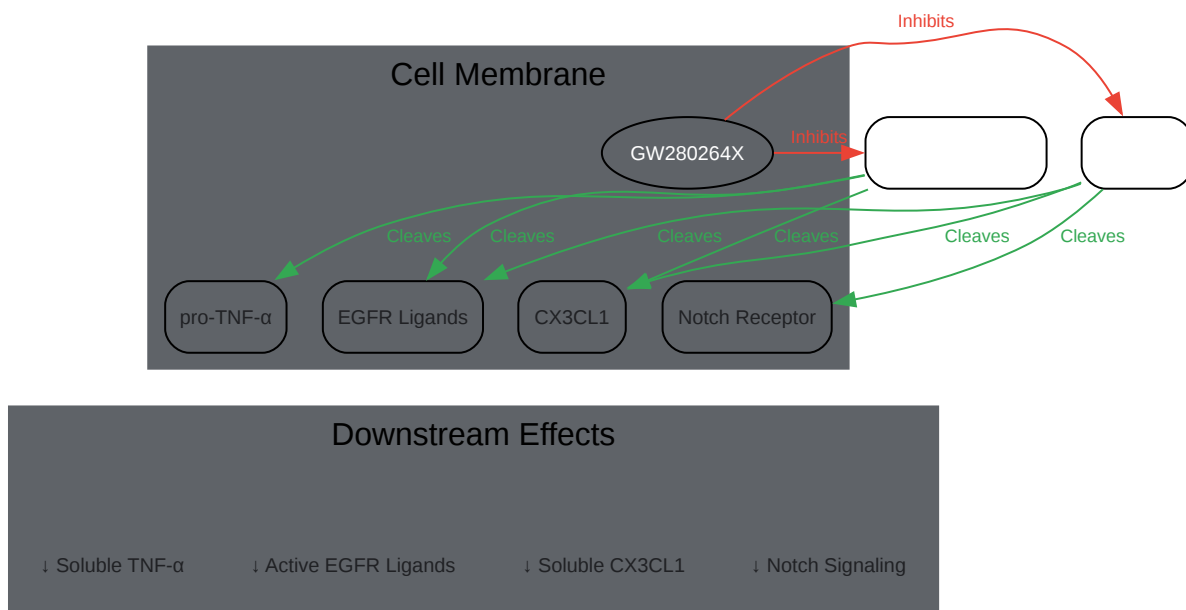
Key Signaling Pathways Modulated by **GW280264X**

The inhibition of ADAM10 and ADAM17 by **GW280264X** has profound effects on several critical signaling pathways:

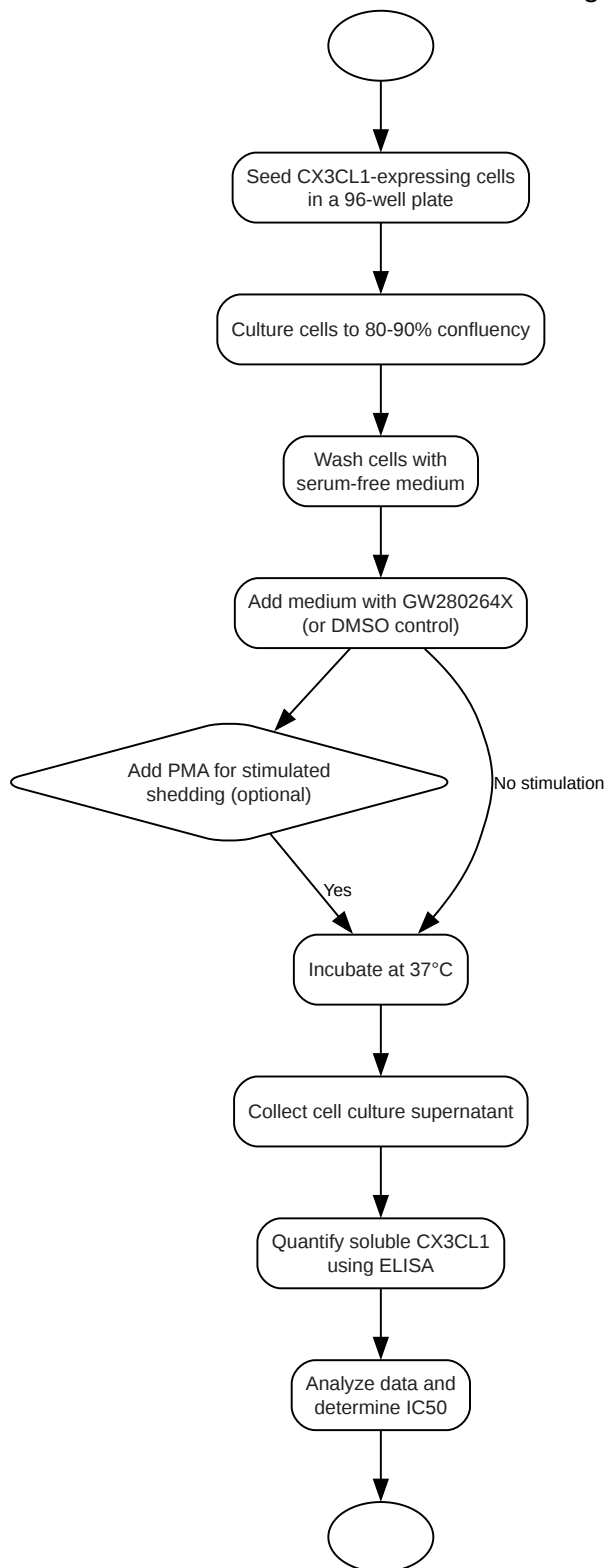
- **TNF- α Signaling:** ADAM17 is the primary enzyme responsible for cleaving membrane-bound pro-TNF- α to its soluble, active form. By inhibiting ADAM17, **GW280264X** can significantly reduce the levels of soluble TNF- α , a key pro-inflammatory cytokine.
- **CX3CL1 (Fractalkine) Shedding:** Both ADAM10 and ADAM17 are involved in the shedding of the chemokine CX3CL1.[1] Inhibition of this process by **GW280264X** can impact cell-cell adhesion and chemotaxis of immune cells.[1]
- **EGFR Ligand Shedding:** ADAM10 and ADAM17 cleave and activate ligands of the epidermal growth factor receptor (EGFR), such as amphiregulin (AREG) and heparin-binding EGF-like growth factor (HB-EGF). **GW280264X** can therefore attenuate EGFR signaling, which is often dysregulated in cancer.
- **Notch Signaling:** ADAM10 is a key component of the Notch signaling pathway, where it mediates the cleavage of the Notch receptor. Inhibition of ADAM10 can thus modulate

Notch-dependent cellular processes like differentiation and proliferation.

Mechanism of Action of GW280264X



Experimental Workflow for a Cell-Based Shedding Assay

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